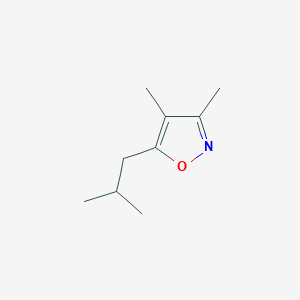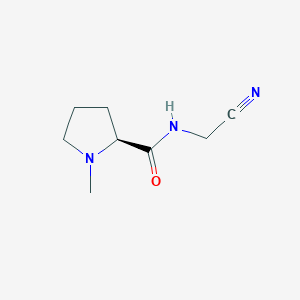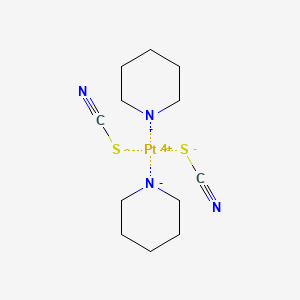
cis-Bis(piperidine)bis(thiocyanato)platinum
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-Bis(piperidine)bis(thiocyanato)platinum: is a coordination compound featuring platinum as the central metal atom, coordinated with two piperidine ligands and two thiocyanate ligands
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-Bis(piperidine)bis(thiocyanato)platinum typically involves the reaction of a platinum precursor, such as potassium tetrachloroplatinate (K2PtCl4), with piperidine and thiocyanate ions under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, and the product is isolated through crystallization or precipitation techniques .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions: cis-Bis(piperidine)bis(thiocyanato)platinum can undergo various chemical reactions, including:
Substitution Reactions: The thiocyanate ligands can be replaced by other ligands, such as halides or phosphines, under appropriate conditions.
Oxidation and Reduction Reactions: The platinum center can undergo redox reactions, altering its oxidation state and coordination environment.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halide salts (e.g., NaCl, KBr) or phosphine ligands (e.g., triphenylphosphine). These reactions are typically carried out in polar solvents like water or ethanol.
Oxidation and Reduction Reactions: Redox reactions may involve oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4).
Major Products Formed:
Substitution Reactions: Products include new platinum complexes with different ligands, such as cis-Bis(piperidine)bis(chlorido)platinum.
Oxidation and Reduction Reactions: Products depend on the specific redox conditions and may include platinum complexes with altered oxidation states.
科学的研究の応用
cis-Bis(piperidine)bis(thiocyanato)platinum has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential anticancer properties, similar to other platinum-based drugs like cisplatin.
Materials Science: The compound’s unique coordination environment makes it a candidate for developing new materials with specific electronic or optical properties.
Catalysis: Platinum complexes are known for their catalytic activity in various chemical reactions, and this compound may serve as a catalyst in organic synthesis.
作用機序
The mechanism of action of cis-Bis(piperidine)bis(thiocyanato)platinum, particularly in medicinal applications, involves its interaction with cellular components. The platinum center can form covalent bonds with DNA, leading to the formation of DNA crosslinks. These crosslinks disrupt DNA replication and transcription, ultimately triggering cell death through apoptosis . The compound may also interact with proteins and other biomolecules, contributing to its overall biological activity.
類似化合物との比較
cisplatin: A well-known platinum-based anticancer drug that forms DNA crosslinks, leading to cell death.
carboplatin: A platinum complex with a similar mechanism of action but reduced side effects compared to cisplatin.
oxaliplatin: Another platinum-based drug used in cancer treatment, known for its effectiveness against colorectal cancer.
Uniqueness: cis-Bis(piperidine)bis(thiocyanato)platinum is unique due to its specific ligand environment, which may confer distinct chemical and biological properties. The presence of piperidine and thiocyanate ligands can influence the compound’s reactivity, stability, and interaction with biological targets, potentially offering advantages over other platinum-based compounds in certain applications .
特性
分子式 |
C12H20N4PtS2 |
|---|---|
分子量 |
479.5 g/mol |
IUPAC名 |
piperidin-1-ide;platinum(4+);dithiocyanate |
InChI |
InChI=1S/2C5H10N.2CHNS.Pt/c2*1-2-4-6-5-3-1;2*2-1-3;/h2*1-5H2;2*3H;/q2*-1;;;+4/p-2 |
InChIキー |
XJUGTPUXKPKMLT-UHFFFAOYSA-L |
正規SMILES |
C1CC[N-]CC1.C1CC[N-]CC1.C(#N)[S-].C(#N)[S-].[Pt+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-[4-(2-dicyclohexylphosphorylphenyl)phenyl]phenyl]-8-methoxynaphthalene](/img/structure/B12887341.png)
![4-{Bis[(4-chlorophenyl)sulfanyl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B12887349.png)

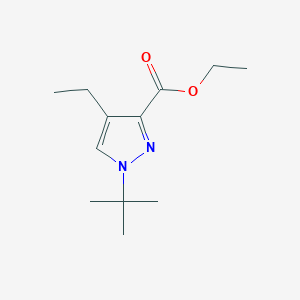
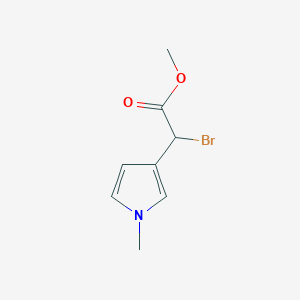

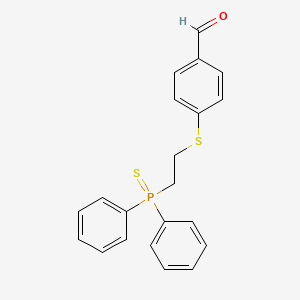
![N-Phenyl-3-[(pyrrolidine-1-sulfonyl)amino]benzamide](/img/structure/B12887394.png)

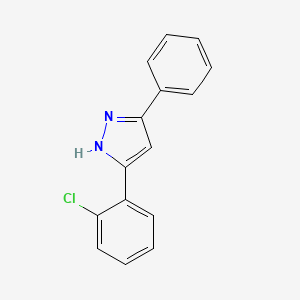
![4-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B12887404.png)
